

# Application Notes and Protocols: Transwell Invasion Assay with Berberine Treatment

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## Compound of Interest

Compound Name: Wilfordine

Cat. No.: B1197929

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-invasive properties of Berberine, a natural isoquinoline alkaloid, on cancer cells using a Transwell invasion assay. Berberine has been shown to inhibit cancer cell invasion by modulating key signaling pathways involved in metastasis.

## Introduction

Cancer cell invasion is a critical step in the metastatic cascade, allowing tumor cells to penetrate the basement membrane and surrounding tissues. The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a two-chamber system separated by a porous membrane coated with a reconstituted basement membrane matrix, such as Matrigel™. Invasive cells degrade and migrate through this matrix towards a chemoattractant in the lower chamber.

Berberine has demonstrated significant anti-cancer effects, including the inhibition of cell invasion and metastasis.<sup>[1][2][3][4]</sup> Its mechanism of action involves the suppression of matrix metalloproteinases (MMPs), key enzymes responsible for extracellular matrix degradation, and the reversal of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.<sup>[3][5][6]</sup> Furthermore, Berberine has been shown

to modulate critical signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways.<sup>[7][8][9][10][11]</sup>

This document provides a comprehensive protocol for conducting a Transwell invasion assay to evaluate the inhibitory effects of Berberine on cancer cell invasion.

## Data Presentation

The following table summarizes quantitative data from representative studies on the effect of Berberine on cancer cell invasion.

Cancer Cell Line	Berberine Concentration ( $\mu\text{M}$ )	Incubation Time (h)	Percent Inhibition of Invasion (%)	Reference
T24 (Bladder Cancer)	10, 20, 40	24	Dose-dependent decrease	[12]
SW620 (Colorectal Cancer)	10, 20, 40	48	Dose-dependent decrease	[13]
LoVo (Colorectal Cancer)	10, 20, 40	48	Dose-dependent decrease	[13]
HCT116 (Colorectal Cancer)	Not specified	Not specified	Significant decrease	[14]
SW480 (Colorectal Cancer)	Not specified	Not specified	Significant decrease	[14]
A549 (Lung Cancer)	5, 10, 20	24	Dose-dependent decrease	[15]
HepG2 (Liver Cancer)	Not specified	Not specified	Significant decrease	[6]
MGC803 (Gastric Cancer)	Not specified	Not specified	Dose-dependent decrease	[6]
SGC7901 (Gastric Cancer)	Not specified	Not specified	Dose-dependent decrease	[6]

## Experimental Protocols

### Transwell Invasion Assay Protocol

This protocol is a generalized guideline and should be optimized for specific cell lines and experimental conditions.

#### Materials:

- Cancer cell line of interest
- Berberine (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium
- Serum-free cell culture medium
- Fetal Bovine Serum (FBS) as a chemoattractant
- Transwell inserts (8  $\mu\text{m}$  pore size) for 24-well plates
- Matrigel™ Basement Membrane Matrix
- Cold, serum-free medium
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
- Microscope

#### Procedure:

- Coating of Transwell Inserts:
  - Thaw Matrigel™ on ice overnight.
  - Dilute Matrigel™ with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). The optimal concentration should be determined empirically for each cell line.
  - Add 100  $\mu\text{L}$  of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.

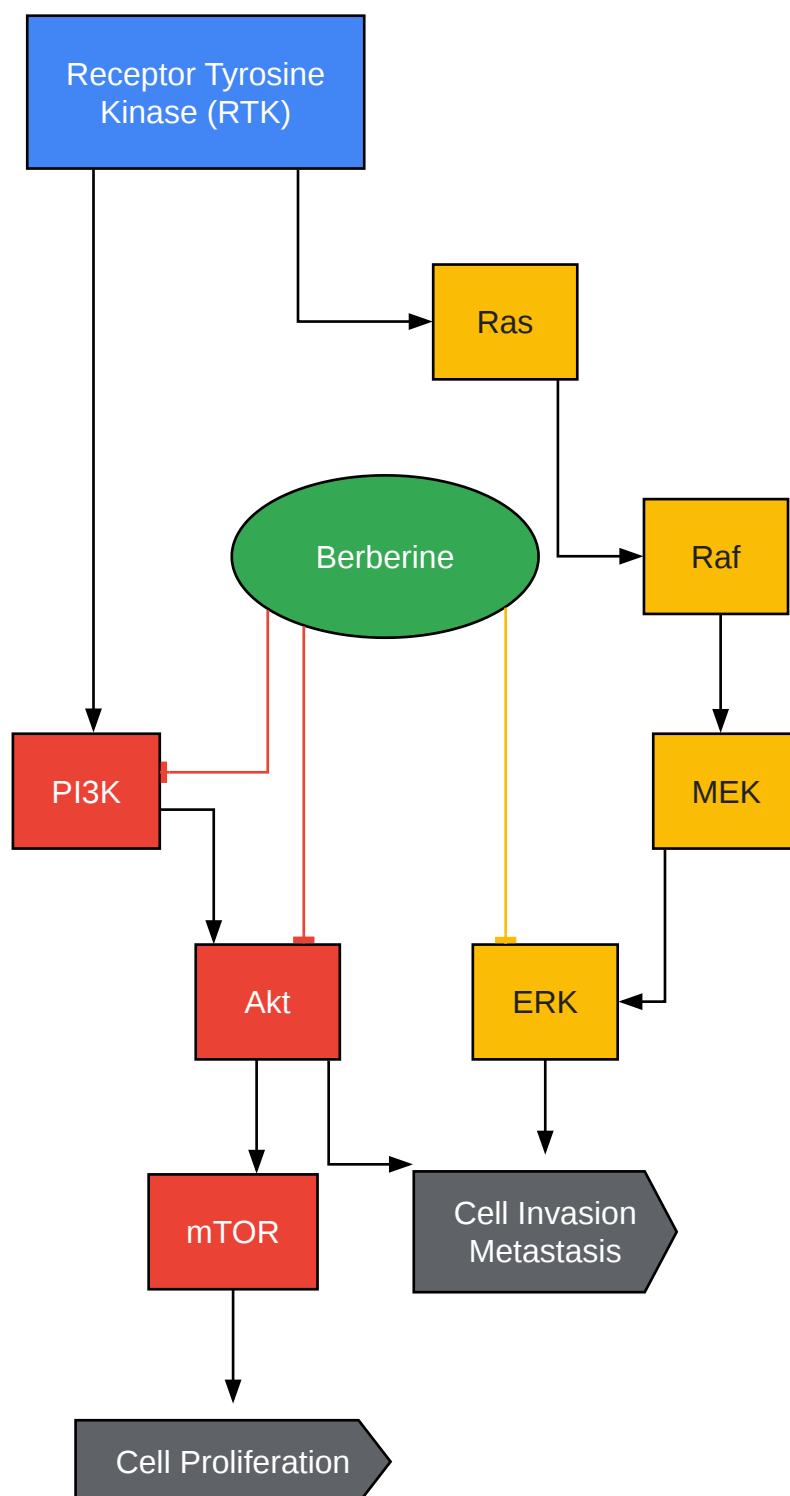
- Incubate the plates at 37°C for 4-6 hours to allow the gel to solidify.
- Cell Preparation:
  - Culture cancer cells to 70-80% confluency.
  - The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium. This enhances the chemoattractant response.
  - On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
  - Perform a cell count and adjust the cell suspension to the desired concentration (e.g.,  $1 \times 10^5$  cells/mL). The optimal cell number should be determined for each cell line.
- Assay Setup:
  - In the lower chamber of the 24-well plate, add 600  $\mu$ L of complete medium containing 10% FBS (chemoattractant).
  - In the upper chamber (the Transwell insert), add 200  $\mu$ L of the cell suspension in serum-free medium.
  - To the cell suspension in the upper chamber, add different concentrations of Berberine (e.g., 0, 10, 20, 40  $\mu$ M). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
- Incubation:
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24-48 hours. The incubation time should be optimized based on the invasive capacity of the cell line.
- Fixation and Staining:
  - After incubation, carefully remove the medium from the upper chamber.
  - Using a cotton swab, gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.

- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
- Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a staining solution for 15-20 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Quantification:
  - Visualize the stained, invaded cells using an inverted microscope.
  - Count the number of invaded cells in several random fields of view (e.g., 5-10 fields) for each insert.
  - Calculate the average number of invaded cells per field.
  - Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.

## Mandatory Visualizations

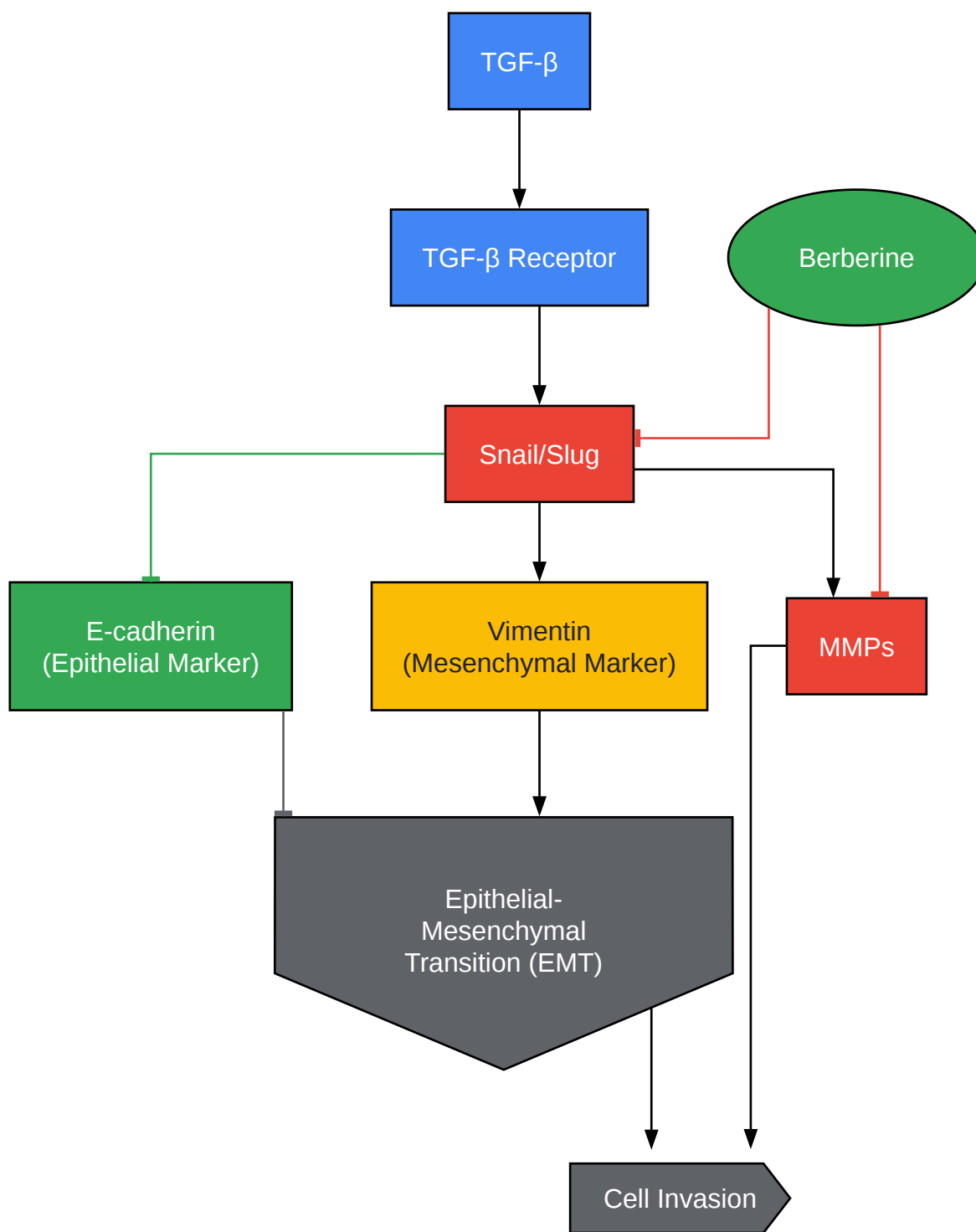
### Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in cancer cell invasion and how Berberine may exert its inhibitory effects.



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Berberine inhibits the PI3K/Akt and MAPK signaling pathways.

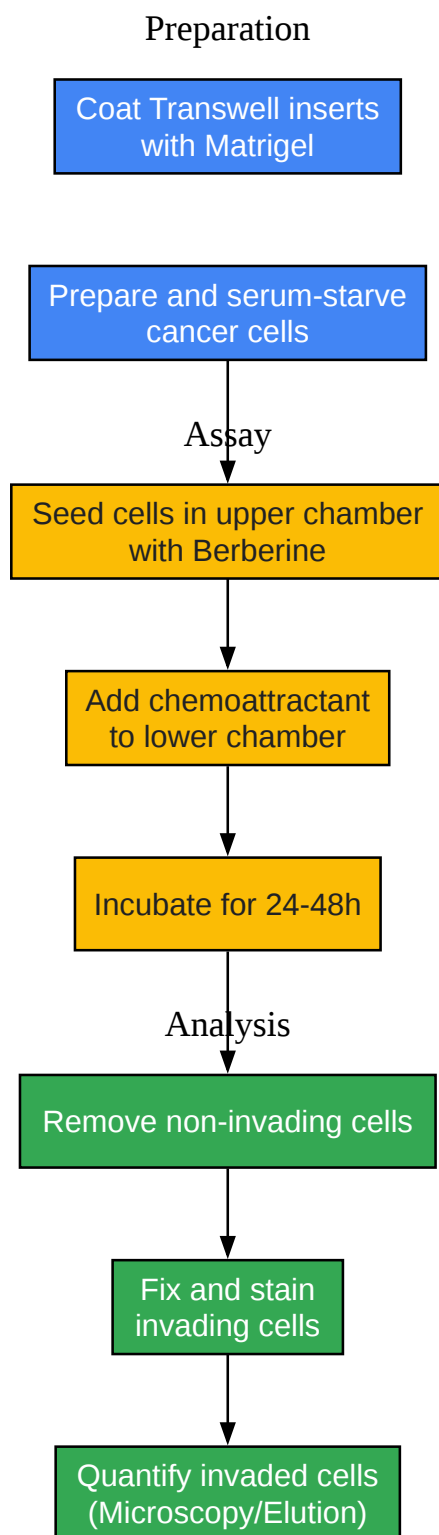


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Berberine suppresses EMT and MMPs to inhibit invasion.

## Experimental Workflow





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Workflow for the Transwell Invasion Assay with Berberine.

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